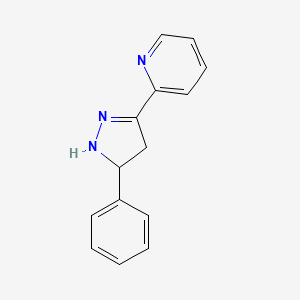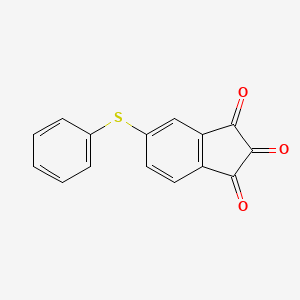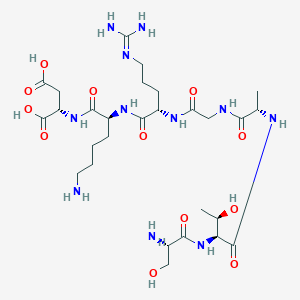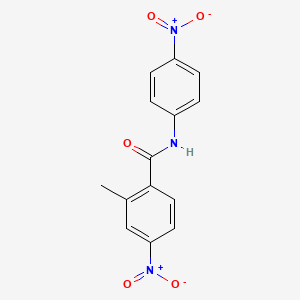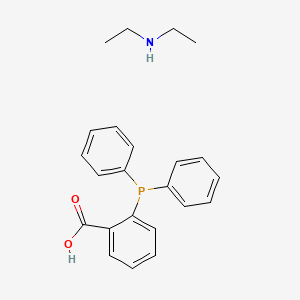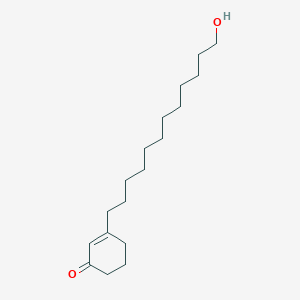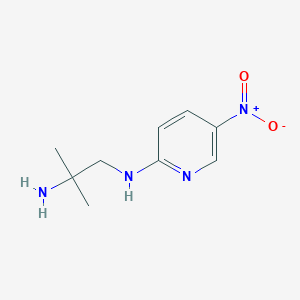
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is an organic compound with the molecular formula C₉H₁₄N₄O₂. This compound is characterized by the presence of a 2-methyl-1,2-propanediamine backbone with a 5-nitro-2-pyridinyl substituent. It is a derivative of 1,2-propanediamine, which is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- typically involves the following steps:
Nitration of 2-pyridine: The starting material, 2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-methyl-1,2-propanediamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration and alkylation steps.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups in the 1,2-propanediamine backbone can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Reduction: Conversion of the nitro group to an amino group results in the formation of 1,2-Propanediamine, 2-methyl-N1-(5-amino-2-pyridinyl)-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine: The parent compound without the nitro and pyridinyl substituents.
2-Methyl-1,2-propanediamine: Similar backbone structure but lacks the nitro-pyridinyl group.
5-Nitro-2-pyridine: Contains the nitro-pyridinyl group but lacks the 1,2-propanediamine backbone.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is unique due to the combination of the 1,2-propanediamine backbone and the 5-nitro-2-pyridinyl substituent. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H14N4O2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-methyl-1-N-(5-nitropyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,10)6-12-8-4-3-7(5-11-8)13(14)15/h3-5H,6,10H2,1-2H3,(H,11,12) |
Clave InChI |
YDBASDKNBUHRLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)

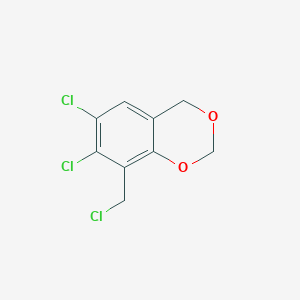
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
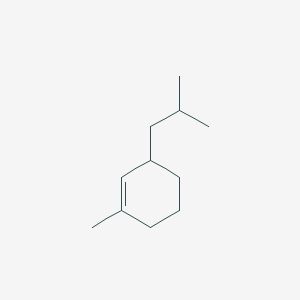
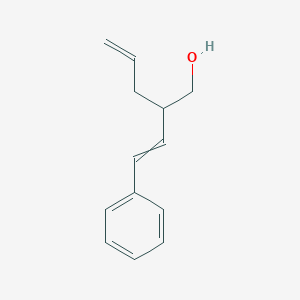
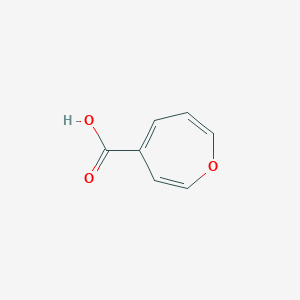
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
